molecular formula C12H13NO B2611523 (2S)-2-Quinolin-8-ylpropan-1-ol CAS No. 2248176-01-2

(2S)-2-Quinolin-8-ylpropan-1-ol

Cat. No.: B2611523
CAS No.: 2248176-01-2
M. Wt: 187.242
InChI Key: OBKVPTKOJPVZKL-SECBINFHSA-N
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Description

(2S)-2-Quinolin-8-ylpropan-1-ol is a chiral quinoline derivative characterized by a propanol substituent at the 8-position of the quinoline ring, with a specific (2S)-stereochemical configuration. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Synthetically, such compounds are often derived from 8-hydroxyquinoline, a scaffold modified via nucleophilic substitution or esterification reactions .

Properties

IUPAC Name

(2S)-2-quinolin-8-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVPTKOJPVZKL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-8-ylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which undergoes a series of functional group transformations.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to introduce the propanol moiety.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by chromatographic separation techniques to ensure the purity and enantiomeric excess of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-Quinolin-8-ylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-8-ylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrophilicity: The propanol group in (2S)-2-Quinolin-8-ylpropan-1-ol enhances water solubility compared to ethyl ester derivatives like Ethyl 2-(quinolin-8-yloxy) acetate, which is more lipophilic.

Analytical and Computational Insights

  • Crystallography: Tools like SHELXL are critical for resolving stereochemistry and crystal packing. For example, SHELX programs enable precise refinement of hydrogen-bonding networks, which may differ between this compound and its analogs .
  • Computational Modeling: Density functional theory (DFT) methods, such as those described by Lee, Yang, and Parr, could predict electron density distributions and correlate energy profiles, aiding in reactivity comparisons between quinoline derivatives .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-Quinolin-8-ylpropan-1-ol?

Synthesis typically involves epoxide ring-opening reactions or nucleophilic substitutions. For example, sodium-mediated reactions in polar solvents (e.g., ethanol) at 70–75°C can yield enantiomerically enriched products. Purification via recrystallization (e.g., ethyl acetate) and characterization by 1H/13C NMR and LC-MS are critical. Key spectral markers include:

  • A singlet at δ ~1.73 ppm for methyl groups on quaternary carbons.
  • Broad -OH proton signals at δ ~3.50 ppm.
  • Ethoxy group protons (δ ~1.21–3.60 ppm) in alkyl chains .
    Table 1 : Representative spectral data for quinoline derivatives (adapted from ):
Signal Typeδ (ppm)Assignment
1H NMR (methyl)1.73CH3 on quaternary C
1H NMR (-OH)3.50Hydroxyl proton
13C NMR (quaternary)74.8Quaternary carbon

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods. For advanced validation, X-ray crystallography using programs like SHELXL (with recent refinements for accuracy) can resolve absolute configurations. For example, Cahn-Ingold-Prelog priority rules applied to crystal structures distinguish (S) vs. (R) configurations .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals.
  • Distillation : For low-molecular-weight intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • VT-NMR : Variable-temperature NMR to probe conformational changes.
  • DFT calculations : Compare experimental vs. computed chemical shifts.
  • Multi-technique validation : Cross-check with IR, HRMS, and single-crystal XRD .

Q. What methodologies optimize reaction yields for quinoline-based alcohols under varying conditions?

A factorial design approach can test variables:

  • Solvent polarity : Higher polarity (e.g., DMF) improves solubility but may increase side reactions.
  • Catalysts : Lewis acids (e.g., InCl3) enhance regioselectivity in cyclization steps .
  • Temperature : 70–75°C maximizes epoxide ring-opening efficiency .
    Table 2 : Yield optimization matrix (example):
SolventCatalystTemp (°C)Yield (%)
EthanolNone7065
DMFInCl37582

Q. How do researchers evaluate the biological activity of this compound derivatives?

  • Antitubercular assays : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv.
  • Anti-inflammatory assays : COX-2 inhibition via ELISA.
  • Statistical analysis : Use SPSS or R for dose-response curves (mean ± SEM, p < 0.05 significance) .

Q. What advanced techniques characterize stereochemical stability under physiological conditions?

  • Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers.
  • Accelerated stability studies : Expose compounds to pH 7.4 at 40°C for 48 hours, followed by chiral HPLC analysis .

Q. How are computational methods integrated into the design of quinoline derivatives?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., p38 MAPK).
  • MD simulations : Assess solvation effects and ligand-protein dynamics over 100-ns trajectories .

Q. What strategies mitigate batch-to-batch variability in enantioselective synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Quality-by-Design (QbD) : Define critical parameters (e.g., catalyst loading, mixing speed) using DOE (Design of Experiments) .

Q. How can researchers address low reproducibility in biological assays for quinoline derivatives?

  • Standardized protocols : Pre-equilibrate reagents and use internal controls (e.g., rifampicin for antitubercular assays).
  • Blinded experiments : Minimize bias in data collection and analysis .

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